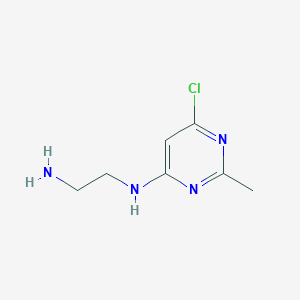
1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is part of a larger structure that includes a 2-chloronicotinoyl group.Chemical Reactions Analysis
While specific chemical reactions involving “1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid” are not detailed in the search results, pyrrolidine derivatives are known to be involved in various chemical reactions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate : This compound, a water-soluble nitrogen-containing carboxylic acid, is significant as an intermediate in small molecule anticancer drugs. Its synthesis was optimized with a total yield of 83.3%, highlighting its potential in pharmaceutical applications (Xiong et al., 2018).
- C-H Functionalization of Cyclic Amines : Cyclic amines like pyrrolidine undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process, promoting the generation of a conjugated azomethine ylide, leads to the formation of ring-fused pyrrolines, which are key in producing pyrroles or pyrrolidines (Kang et al., 2015).
Structural and Physical Properties
- Polymorphism and Phase Transitions : The study of 3-chloroisonicotinic acid, closely related to chloronicotinoyl compounds, reveals insights into polymorphism and solid-to-solid phase transitions. Understanding these properties is crucial for solid-state structure-property relationship studies (Long et al., 2015).
- NMR and Mass Spectral Characterization : The structural characterization of spiro[pyrrolidine-2,3′-oxindoles] through NMR and mass spectral studies is essential for understanding the molecular configuration of compounds with pyrrolidine-3-carboxylic acid derivatives (Laihia et al., 2006).
Applications in Drug Synthesis
- Synthesis of Pyrazolo[3,4-b]pyridines : The reaction of 2-chloronicotinoyl chloride with acetyl or benzoyl acetate leads to pyrazolo[3,4-b]pyridine derivatives, indicating potential in drug synthesis and pharmaceutical research (Melani et al., 1988).
Other Relevant Studies
- Pd-Catalyzed Cross-Coupling Reactions : The cross-coupling reaction of pyridine carboxylic acid chlorides with alkylzinc reagents in the presence of Pd(phen)Cl2 demonstrates the chemical versatility and potential for various synthetic applications (Iwai et al., 2009).
Propiedades
IUPAC Name |
1-(2-chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-9-8(2-1-4-13-9)10(15)14-5-3-7(6-14)11(16)17/h1-2,4,7H,3,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONNKNYUWLRVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1474357.png)


![methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate](/img/structure/B1474363.png)


